molecular formula C11H19NO3 B1608419 N-[(4-ethylcyclohexyl)carbonyl]glycine CAS No. 639463-76-6

N-[(4-ethylcyclohexyl)carbonyl]glycine

Cat. No.: B1608419
CAS No.: 639463-76-6
M. Wt: 213.27 g/mol
InChI Key: XHYGHVXHVNJCML-UHFFFAOYSA-N
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Description

N-[(4-ethylcyclohexyl)carbonyl]glycine is a chemical compound characterized by the presence of a glycine moiety attached to a 4-ethylcyclohexylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylcyclohexyl)carbonyl]glycine typically involves the reaction of glycine with 4-ethylcyclohexylcarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylcyclohexyl)carbonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclohexyl ring.

    Reduction: Reduced forms of the carbonyl group, potentially leading to alcohols.

    Substitution: Substituted glycine derivatives with various functional groups.

Scientific Research Applications

N-[(4-ethylcyclohexyl)carbonyl]glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(4-ethylcyclohexyl)carbonyl]glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved could include modulation of enzyme activity, inhibition of specific biochemical reactions, or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylcyclohexyl)carbonyl]glycine
  • N-[(4-isopropylcyclohexyl)carbonyl]glycine
  • N-[(4-tert-butylcyclohexyl)carbonyl]glycine

Uniqueness

N-[(4-ethylcyclohexyl)carbonyl]glycine is unique due to the presence of the 4-ethyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, such as different binding affinities or metabolic stability.

Properties

IUPAC Name

2-[(4-ethylcyclohexanecarbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-8-3-5-9(6-4-8)11(15)12-7-10(13)14/h8-9H,2-7H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYGHVXHVNJCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394794
Record name N-[(4-ethylcyclohexyl)carbonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639463-76-6
Record name N-[(4-ethylcyclohexyl)carbonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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